

Application Note: Scalable Manufacturing Processes for 3-Fluoro-cyclohex-2-enylamine

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Compound of Interest

Compound Name: 3-Fluoro-cyclohex-2-enylamine

Cat. No.: B8186990

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Executive Summary

The incorporation of vinyl fluorides into cyclic amine scaffolds is a high-value strategy in modern drug discovery, offering modulation of pKa (typically lowering basicity by 1–2 units) and enhanced metabolic stability against oxidative metabolism. However, **3-Fluoro-cyclohex-2-enylamine** presents a specific process challenge: the installation of a chemically sensitive vinyl fluoride moiety in the presence of a basic amine, and the requirement for stereochemical purity in a scalable workflow.

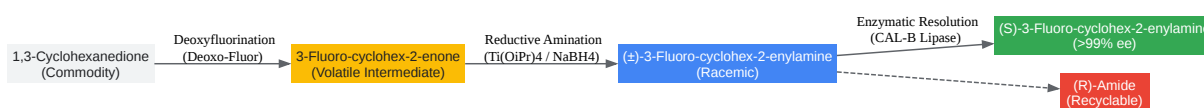
This Application Note details a validated, scalable protocol for synthesizing **3-Fluoro-cyclohex-2-enylamine** starting from the commodity chemical 1,3-cyclohexanedione. Unlike traditional laboratory methods that rely on unstable intermediates or hazardous reagents like DAST (Diethylaminosulfur trifluoride) at scale, this protocol utilizes Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) for thermal safety, followed by a Titanium-mediated reductive amination and a Chemoenzymatic Resolution to achieve high enantiomeric excess (>99% ee).

Retrosynthetic Strategy & Pathway Analysis

The manufacturing logic relies on the "Fluorine-First" approach. Introducing fluorine late-stage to an amine is often chemically prohibited due to the nucleophilicity of the nitrogen. Therefore, we construct the 3-fluorocyclohex-2-enone intermediate first.

Strategic Disconnections

- C-N Bond Formation: Reductive amination of the enone is preferred over nucleophilic substitution to avoid elimination side-products (HF loss) common in allylic systems.
- C-F Bond Formation: Deoxyfluorination of the enol form of 1,3-cyclohexanedione.



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Figure 1: Critical Process Flow for the synthesis of chiral **3-Fluoro-cyclohex-2-enylamine**.

Detailed Experimental Protocols

Phase 1: Scalable Deoxyfluorination

Objective: Synthesis of 3-fluorocyclohex-2-enone. Criticality: High. Control of exotherm and elimination of HF is vital.

Rationale: While DAST is common in academic papers, it has a lower decomposition temperature (~90°C). For scale-up (>100g), Deoxo-Fluor is selected due to its higher thermal stability and broader liquid range, though it still requires strict temperature control.

Protocol:

- Setup: Charge a jacketed glass reactor with 1,3-cyclohexanedione (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 V). Cool the system to -10°C under nitrogen.

- Reagent Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via a dosing pump. Crucial: Maintain internal temperature $< 0^{\circ}\text{C}$. The reaction is highly exothermic.
- Reaction: Allow the mixture to warm to 20°C over 4 hours. Stir for an additional 12 hours.
 - Mechanism:^[1]^[2]^[3]^[4] The reagent converts the enol oxygen to a leaving group, followed by fluoride attack and elimination of HF to form the double bond.
- Quench (Safety Critical): Cool back to 0°C . Quench by slow addition of saturated NaHCO_3 . Warning: Massive CO_2 evolution.
- Workup: Separate phases. Wash organic layer with water and brine. Dry over Na_2SO_4 .
- Purification: Vacuum distillation is recommended over column chromatography for scale.
 - Target: Pale yellow oil.
 - Yield Expectations: 65–75%.

Phase 2: Titanium-Mediated Reductive Amination

Objective: Conversion of enone to allylic amine without defluorination. Rationale: Standard reductive amination (acid/ NaBH_3CN) can cause hydrolysis of the vinyl fluoride (Michael addition of water followed by HF elimination). Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, forming the imine/enamine intermediate rapidly under anhydrous conditions.

Protocol:

- Imine Formation: In a reactor, mix 3-fluorocyclohex-2-enone (1.0 equiv), Ammonia (7M in MeOH) (5.0 equiv), and $\text{Ti}(\text{OiPr})_4$ (1.2 equiv). Stir at 25°C for 12 hours.
- Reduction: Cool to 0°C . Add Sodium Borohydride (NaBH_4) (1.5 equiv) portion-wise. Note: Using NaBH_4 is cheaper and safer than NaCNBH_3 for large scales if the imine is pre-formed.
- Quench: Add aqueous ammonium hydroxide (2M) to precipitate titanium salts as TiO_2 .

- Filtration: Filter the white slurry through a Celite pad.
- Extraction: Extract the filtrate with Methyl tert-butyl ether (MTBE).
- Isolation: Isolate the racemic amine as a hydrochloride salt (HCl in ether) for stability.
 - Yield Expectations: 60–70%.

Phase 3: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of the (S)-enantiomer (or (R) depending on lipase preference). Rationale: Chemical resolution is inefficient for this substrate. *Candida antarctica* Lipase B (CAL-B) (immobilized as Novozym 435) is highly robust and selective for primary amines.

Protocol:

- Solvent System: Dissolve racemic amine (free base) in MTBE or Toluene.
- Acyl Donor: Add Ethyl Acetate (5.0 equiv) or Isopropyl Acetate.
- Catalyst: Add Novozym 435 (10-20 wt% relative to substrate).
- Incubation: Stir at 30–40°C. Monitor conversion by chiral HPLC.
 - Stop Point: At 50% conversion. The enzyme typically acetylates the (R)-amine, leaving the (S)-amine free.
- Separation: Filter off the enzyme (recyclable).
- Purification: Acid/Base extraction.
 - Wash organic phase with dilute HCl. The (S)-amine moves to the aqueous phase; the (R)-amide stays in organic.
 - Basify the aqueous phase and extract the pure (S)-amine.

Process Parameters & Data Summary

Parameter	Phase 1 (Fluorination)	Phase 2 (Amination)	Phase 3 (Resolution)
Reagent	Deoxo-Fluor	Ti(OiPr) ₄ / NH ₃ / NaBH ₄	CAL-B (Novozym 435)
Solvent	DCM (Anhydrous)	Methanol	MTBE
Temp Range	-10°C to 20°C	0°C to 25°C	30°C to 40°C
Critical Safety	Exotherm / HF generation	H ₂ evolution (NaBH ₄)	Flammability (MTBE)
Key Impurity	3-chlorocyclohex-2- enone	Defluorinated ketone	Over-acylated amine
Scalability	Medium (Heat transfer limited)	High	High (Recyclable catalyst)

Analytical Controls & Troubleshooting

NMR Validation

- ¹⁹F NMR: The vinyl fluoride signal is diagnostic. Expect a multiplet around -110 to -130 ppm (relative to CFC13). If the signal disappears, hydrolysis to the 1,3-dione has occurred.
- ¹H NMR: The vinyl proton (C2-H) will appear as a doublet of multiplets due to Geminal H-F coupling (

is typically large, 70-80 Hz, but here it is vicinal to F on the double bond? Correction: In 3-fluoro-enones, the proton is at C2, Fluorine at C3. This is a vicinal coupling

, typically 10-20 Hz).

Troubleshooting Guide

- Problem: Low yield in Phase 1.
 - Root Cause:[5] Moisture in DCM reacting with Deoxo-Fluor.
 - Fix: Ensure Karl Fischer (KF) of solvent is <50 ppm.

- Problem: Defluorination during Phase 2.
 - Root Cause:[4][5] Reaction temperature too high or aqueous conditions prolonged.
 - Fix: Ensure Ti(OiPr)₄ is fresh; keep reduction temp strictly <5°C.
- Problem: Low ee in Phase 3.
 - Root Cause:[4][5] Reaction ran past 50% conversion.
 - Fix: Stop reaction at 45-48% conversion to ensure high ee of the remaining amine, even at the cost of yield.

References

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- Vinyl Fluoride Synthesis by Fluorination. Source: Organic Chemistry Portal. Context: Reviews reagents like HF-DMPU and metal-catalyzed fluorinations relevant to cyclic systems.
- Protein-Engineering of an Amine Transaminase. Source: ResearchGate, 2016. Context: Alternative route using Transaminases for direct chiral synthesis if EKR is insufficient.

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